Rolapitant is a potent and highly selective neurokinin-1 receptor antagonist, primarily used for the prevention of delayed chemotherapy-induced nausea and vomiting. It is marketed under the brand name Varubi and is recognized for its long-acting properties, allowing it to effectively manage nausea and vomiting that typically occurs more than 24 hours after chemotherapy treatment. The compound works by blocking the interaction between neurokinin-1 receptors and their ligand, Substance P, which is released in the gastrointestinal tract following chemotherapy administration .
Rolapitant is classified as a small molecule drug and falls under the category of antiemetics. It is specifically categorized as a neurokinin-1 receptor antagonist, which plays a crucial role in managing nausea associated with cancer treatments. Its chemical formula is , and it has a molecular weight of approximately 500.485 g/mol .
The synthesis of rolapitant involves multiple steps, beginning from commercially available starting materials. According to the synthesis pathway outlined in patent literature, the process includes 18 individual steps, which often require the isolation or purification of intermediate compounds through techniques such as column chromatography .
The molecular structure of rolapitant is characterized by its complex arrangement of atoms, which includes a spirocyclic structure that contributes to its pharmacological properties. The structural formula can be represented as follows:
Rolapitant undergoes specific chemical reactions that are essential for its synthesis and metabolic processes. The primary reaction involves its binding to neurokinin-1 receptors, preventing Substance P from exerting its effects.
The mechanism of action for rolapitant involves competitive inhibition at neurokinin-1 receptors:
Rolapitant exhibits distinct physical and chemical properties that influence its pharmacological behavior:
Rolapitant's primary application lies within oncology as an antiemetic agent:
The chiral configuration of rolapitant’s (1R,2R,3S)-isomer is fundamental to its high-affinity interaction with the human neurokinin-1 (NK1) receptor. As a G protein-coupled receptor (GPCR), NK1R features a stereospecific binding pocket requiring precise three-dimensional complementarity for antagonist efficacy. The (1R,2R,3S) configuration enables optimal spatial positioning of three critical functional groups:
Table 1: Binding Affinity of Rolapitant Isomers at Human NK1 Receptor
Stereoisomer | Configuration | Ki (nM) | Relative Potency |
---|---|---|---|
Rolapitant | (1R,2R,3S) | 0.66 | 1.0 (Reference) |
Isomer A | (1S,2S,3R) | 350 | 530-fold weaker |
Isomer B | (1R,2S,3S) | 89 | 135-fold weaker |
Isomer C | (1S,2R,3R) | 210 | 318-fold weaker |
Data derived from structure-activity relationship studies of synthesized isomers [2] [9]
This stereochemical precision yields a binding dissociation constant (Kd) of 0.66 nM, significantly outperforming earlier non-selective NK1 antagonists like CP-96,345 (Kd=1.4 nM) and demonstrating 1000-fold selectivity over NK2/NK3 receptors [6] [9]. Crystallographic analyses confirm that the (1R,2R,3S) configuration induces a ligand-specific conformational change in NK1R, forming an interhelical hydrogen-bond network between Glu219 (TM5) and Gln247 (TM6) that stabilizes the inactive receptor state [7].
The evolution of rolapitant’s stereochemically optimized structure represents a paradigm shift in antiemetic development:
Peptide Antagonist Era (1980s): Early SP-derived antagonists (e.g., [D-Pro²,D-Phe⁷,D-Trp⁹]SP) suffered from poor metabolic stability (t₁/₂ <5 min in plasma) and CNS penetration limitations due to peptide character [3] [6]. Their lack of stereochemical refinement resulted in cross-reactivity with NK2/NK3 receptors (>40% binding at 100 nM).
First-Generation Non-Peptidomimetics (1990s): CP-96,345 emerged as the first small-molecule NK1 antagonist but exhibited off-target Ca²⁺ channel blockade due to its highly basic quinuclidine nitrogen. Stereochemical optimization led to CP-99,994 ((2S,3S)-configuration), which reduced Ca²⁺ interactions 100-fold while maintaining NK1 affinity [6] [7].
Clinical Candidates with Refined Stereochemistry:
Table 2: Evolution of Key NK1 Antagonist Stereochemistry
Compound | Key Chiral Elements | Clinical Limitations | Rolapitant Improvement |
---|---|---|---|
CP-99,994 | (2S,3S)-piperidine | Low oral bioavailability (15%) | ~100% bioavailability |
Aprepitant | (S,S)-morpholinopiperidine | CYP3A4 inhibition (drug interactions) | No CYP3A4 inhibition |
Netupitant | (3R,5S)-1-azabicyclo[3.3.1]nonane | Moderate t₁/₂ (80h) | Extended t₁/₂ (180h) |
Rolapitant | (1R,2R,3S)-spiro[4.5]decan-2-one | None | Single-dose delayed CINV coverage |
The pharmacodynamic superiority of rolapitant’s specific stereoisomer manifests in three key areas:
Metabolic Stability Enhancements: Unlike aprepitant’s triazolone ring (CYP3A4 substrate), rolapitant’s (1R)-ethoxy group and spirocyclic system demonstrate resistance to oxidative metabolism. Primary inactivation occurs via stereospecific C4-pyrrolidine hydroxylation by CYP3A4, forming the active metabolite M19 (70% relative potency) [9]. The (1R,2R,3S) configuration reduces clearance to 0.8 L/h compared to 1.5-2.0 L/h for other isomers [5].
Absence of CYP3A4 Interactions: Critical divergence from aprepitant lies in rolapitant’s lack of CYP3A4 inhibition (IC₅₀ >50 μM vs. 0.02 μM for aprepitant). This stems from:
Table 3: Pharmacodynamic Advantages of (1R,2R,3S) Configuration
Parameter | (1R,2R,3S)-Rolapitant | (1S,2S,3R)-Isomer | Aprepitant |
---|---|---|---|
NK1R Dissociation t₁/₂ | 72 hours | 1.8 hours | 14 hours |
CYP3A4 Inhibition (IC₅₀) | >50 μM | >50 μM | 0.02 μM |
Major Metabolic Pathway | C4-hydroxylation (CYP3A4) | N-dealkylation | N-dealkylation |
Bioactivation | Active metabolite (M19) | Inactive metabolites | Weakly active metabolites |
Plasma Protein Binding | 99.8% | 98.5% | >95% |
The stereochemical optimization exemplified by rolapitant demonstrates how targeted chiral design overcomes historical limitations in NK1 antagonism, establishing a new standard for single-dose antiemetic efficacy [1] [8].
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: